N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
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Overview
Description
N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is an organic compound with a complex structure, featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: The methoxy group is added through a nucleophilic substitution reaction, often using methanol and a base.
Amidation: The final step involves the formation of the amide bond, typically using an amine and a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like tin(II) chloride or iron in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, potassium carbonate, various nucleophiles.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound’s potential to interact with specific enzymes or receptors could be explored for therapeutic applications. Its structural features might be optimized to enhance its efficacy and selectivity as a drug candidate.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, including agrochemicals, dyes, and polymers. Its unique properties might also make it suitable for use in electronic materials or coatings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups could play a role in binding to the target site, while the bromine and methoxy groups might influence the compound’s overall pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity or selectivity in certain reactions, making it a valuable tool in both research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C21H14BrF3N2O5 |
---|---|
Molecular Weight |
511.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide |
InChI |
InChI=1S/C21H14BrF3N2O5/c1-31-19-9-12(20(28)26-15-4-2-3-14(22)11-15)5-7-18(19)32-17-8-6-13(21(23,24)25)10-16(17)27(29)30/h2-11H,1H3,(H,26,28) |
InChI Key |
JNHONTLHCZPTJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)Br)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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